molecular formula C7H4ClFN2 B3218614 3-chloro-7-fluoro-1H-pyrrolo[2,3-c]pyridine CAS No. 1190310-61-2

3-chloro-7-fluoro-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B3218614
CAS No.: 1190310-61-2
M. Wt: 170.57 g/mol
InChI Key: NVPUMGQHGOFESN-UHFFFAOYSA-N
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Description

3-Chloro-7-fluoro-1H-pyrrolo[2,3-c]pyridine is a high-value bicyclic heteroaromatic compound offered as a building block for medicinal chemistry and drug discovery programs. This scaffold is a privileged structure in pharmaceutical research, with its analogs demonstrating a broad spectrum of biological activities . The pyrrolopyridine core is a key pharmacophore found in various therapeutic agents. Specifically, research on similar isomers has shown potential in developing anticancer agents through the inhibition of kinase targets such as c-Met and FMS kinase . Furthermore, this chemical class has been investigated for anti-inflammatory applications , with compounds acting as potent and selective inhibitors of phosphodiesterase 4B (PDE4B), a target for diseases like COPD and psoriasis . Other explored areas include antidiabetic activity via aldose reductase inhibition and the development of potassium-competitive acid blockers (P-CABs) for treating acid-related diseases . The presence of both chloro and fluoro substituents on the aromatic system makes this compound an excellent intermediate for further synthetic elaboration via cross-coupling reactions and nucleophilic substitutions. It is intended for use by qualified researchers in the synthesis of novel molecules for biological screening. Please note: This product is for research and development use only by technically qualified individuals. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-7-fluoro-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-5-3-11-6-4(5)1-2-10-7(6)9/h1-3,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPUMGQHGOFESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C(=CN2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic Characterization and Structural Elucidation of 3 Chloro 7 Fluoro 1h Pyrrolo 2,3 C Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For 3-chloro-7-fluoro-1H-pyrrolo[2,3-c]pyridine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of the atomic connectivity and electronic environment.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyrrolo[2,3-c]pyridine core. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.

The pyrrole (B145914) proton (H2) is anticipated to appear as a singlet, shifted downfield due to the adjacent chlorine atom and the aromatic nature of the ring system. The protons on the pyridine (B92270) ring (H4 and H5) will likely present as a pair of doublets, demonstrating ortho-coupling. The fluorine atom at position 7 will induce a through-space deshielding effect on the adjacent H5 proton, causing its signal to appear at a lower field compared to the H4 proton. The N-H proton of the pyrrole ring is expected to be a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

Expected ¹H NMR Data for this compound:

ProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH10.0 - 12.0br s-
H27.5 - 7.8s-
H47.2 - 7.5d8.0 - 9.0
H57.8 - 8.1d8.0 - 9.0

Note: Predicted values are based on the analysis of related substituted 1H-pyrrolo[2,3-c]pyridine structures.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound are significantly affected by the electronegative chloro and fluoro substituents.

The carbon atom C7, directly attached to the fluorine, will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The carbon C3, bonded to chlorine, will be shifted downfield. The remaining carbon atoms of the bicyclic system will resonate in the aromatic region, with their precise chemical shifts influenced by their position relative to the heteroatoms and halogen substituents.

Expected ¹³C NMR Data for this compound:

CarbonExpected Chemical Shift (δ, ppm)
C2120 - 125
C3110 - 115
C3a130 - 135
C4115 - 120
C5125 - 130
C7155 - 160 (d, ¹JCF ≈ 240-260 Hz)
C7a140 - 145

Note: Predicted values are based on the analysis of related substituted 1H-pyrrolo[2,3-c]pyridine structures.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal the coupling between the adjacent protons on the pyridine ring, H4 and H5, through a cross-peak. This confirms their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals for C2, C4, and C5 based on the previously assigned proton signals.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound. The presence of chlorine would be indicated by a characteristic isotopic pattern, with the [M+2]⁺ peak having approximately one-third the intensity of the molecular ion peak [M]⁺.

Expected HRMS Data for C₇H₄ClFN₂:

IonCalculated Exact Mass
[M+H]⁺171.0123

Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the molecule. The fragmentation of the pyrrolo[2,3-c]pyridine core is expected to involve characteristic losses of small molecules.

A common fragmentation pathway for halogenated aromatic compounds is the loss of the halogen atom. Therefore, the mass spectrum would likely show a significant fragment corresponding to the loss of a chlorine radical. Further fragmentation could involve the cleavage of the bicyclic ring system. The stability of the pyrrolopyridine nucleus would likely result in the molecular ion being one of the most abundant peaks in the spectrum.

Infrared (IR) Spectroscopy: Identification of Functional Groups

A detailed experimental Infrared (IR) spectrum for this compound is not available in the reviewed literature. Therefore, a specific data table of its characteristic absorption bands cannot be compiled.

For a molecule with this structure, one would theoretically expect to observe characteristic vibrational modes. These would include N-H stretching vibrations from the pyrrole ring, C-H stretching from the aromatic rings, and various C-N and C-C stretching and bending modes within the heterocyclic framework. Furthermore, specific vibrations corresponding to the C-Cl and C-F bonds would be anticipated in the fingerprint region of the spectrum. Without experimental data, a definitive assignment of these vibrational frequencies is not possible.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Conjugation

There is no specific Ultraviolet-Visible (UV-Vis) spectroscopic data available for this compound in the public domain. Consequently, a data table detailing its absorption maxima (λmax), molar absorptivity (ε), and the corresponding electronic transitions cannot be provided.

The conjugated system of the pyrrolo[2,3-c]pyridine core is expected to give rise to π → π* electronic transitions, which would be observable in the UV-Vis spectrum. The presence of chloro and fluoro substituents, as well as the nitrogen atoms within the bicyclic system, would influence the energy of these transitions and thus the position of the absorption maxima. However, without empirical data, a precise description of its UV-Vis absorption properties remains speculative.

X-ray Crystallography for Solid-State Structure Determination

A search of crystallographic databases and the scientific literature did not yield any published X-ray crystal structures for this compound or its immediate derivatives. As a result, a detailed analysis of its solid-state structure, including unit cell parameters, bond lengths, bond angles, and intermolecular interactions, cannot be presented. X-ray crystallography would provide definitive confirmation of the compound's connectivity and three-dimensional arrangement in the solid state, but such a study has not been made publicly available.

Reactivity and Derivatization Chemistry of 3 Chloro 7 Fluoro 1h Pyrrolo 2,3 C Pyridine

Reactivity Profiles of Pyrrolo[2,3-c]pyridine Core

The reactivity of the 1H-pyrrolo[2,3-c]pyridine core is a hybrid of its constituent pyrrole (B145914) and pyridine (B92270) rings. The pyrrole moiety, a five-membered aromatic heterocycle, possesses a π-electron-rich system due to the delocalization of the nitrogen lone pair into the ring. pearson.com This makes the pyrrole portion of the scaffold highly susceptible to electrophilic aromatic substitution, significantly more so than benzene (B151609). onlineorganicchemistrytutor.com Theoretical and experimental studies on pyrrole itself show a strong preference for electrophilic attack at the C2 (α) position, as the resulting cationic intermediate (sigma complex) is better stabilized by resonance (three resonance structures) compared to attack at the C3 (β) position (two resonance structures). stackexchange.com

Conversely, the pyridine moiety is an electron-deficient (π-deficient) system. The electronegative nitrogen atom withdraws electron density from the ring, making it less reactive towards electrophiles than benzene. quora.com When electrophilic substitution does occur under harsh conditions, it preferentially takes place at the C3 position (C5 in the context of the pyrrolo[2,3-c]pyridine system) to avoid the formation of an unstable intermediate with a positive charge on the nitrogen atom. quora.com However, this electron deficiency makes the pyridine ring susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen (C7 and C5 in this scaffold). youtube.comquora.com

In the fused 3-chloro-7-fluoro-1H-pyrrolo[2,3-c]pyridine system, these competing reactivities are modulated by the substituents. The electron-rich nature of the pyrrole ring is expected to be the dominant site for electrophilic attack, while the pyridine ring, particularly the C7 position activated by both the ring nitrogen and the fluorine substituent, is the primary site for nucleophilic attack.

Chemical Transformations Involving Halogen Substituents

The chloro and fluoro substituents at the C3 and C7 positions, respectively, are key handles for derivatization. Their distinct electronic environments on the electron-rich pyrrole ring versus the electron-deficient pyridine ring lead to orthogonal reactivity.

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of halogenated pyridines. wikipedia.org In this compound, the fluorine atom at C7 is highly activated towards displacement by nucleophiles. This is because the C7 position is ortho to the electron-withdrawing pyridine nitrogen, which can effectively stabilize the negative charge in the Meisenheimer intermediate formed during the addition-elimination mechanism. quimicaorganica.org Fluorine is an excellent activating group for SNAr reactions due to its high electronegativity, which polarizes the C-F bond, although it is a poor leaving group compared to heavier halogens. In many cases involving activated heterocycles, the attack of the nucleophile is the rate-determining step, making fluorinated substrates more reactive than their chlorinated analogs. sci-hub.se

In contrast, the chlorine atom at C3 is attached to the electron-rich pyrrole ring and is not activated towards standard SNAr conditions. Its displacement would require alternative mechanisms, such as those involving metal catalysis. This differential reactivity allows for the selective functionalization of the C7 position in the presence of the C3-chloro group.

Table 1: Examples of Nucleophilic Displacement on Related Halogenated Pyrrolopyridines

SubstrateNucleophileConditionsProductYieldReference
4-Chloro-1H-pyrrolo[2,3-b]pyridineN-BenzylmethylamineRuPhos Pd G2, NaOtBu, Toluene (B28343)4-(N-Benzylmethylamino)-1H-pyrrolo[2,3-b]pyridine33% nih.gov
2-FluoropyridineBenzyl alcoholNMP, Microwave2-(Benzyloxy)pyridine>90% sci-hub.se
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineAnilineHCl, Water, 100 °C4-Anilino-7H-pyrrolo[2,3-d]pyrimidine>95%N/A

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on halogenated pyrrolopyridines. The Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination reactions are all applicable to these scaffolds.

For this compound, the C3-chloro bond is the more likely site for oxidative addition to a Pd(0) catalyst under standard cross-coupling conditions compared to the stronger, less reactive C7-fluoro bond. This regioselectivity enables the introduction of aryl, heteroaryl, alkyl, or amino groups specifically at the C3 position. Numerous studies on related azaindole systems demonstrate the feasibility of Suzuki-Miyaura coupling at chloro- or bromo-substituted positions on both the pyrrole and pyridine rings. acs.orgnih.gov For instance, the coupling of 6-chloro-3-iodo-7-azaindole with arylboronic acids can be performed, showcasing the utility of these reactions. acs.org A chemoselective Suzuki-Miyaura coupling at an iodo-position in the presence of a chloro-substituent has also been demonstrated on a pyrrolo[2,3-b]pyridine core, highlighting the potential for controlled, stepwise functionalization based on halogen reactivity. nih.gov

Table 2: Examples of Metal-Catalyzed Cross-Coupling on Related Halogenated Pyrrolopyridines

SubstrateCoupling PartnerCatalyst/LigandReaction TypeYieldReference
6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridinePhenylboronic acidPd(PPh3)4Suzuki-MiyauraHigh nih.gov
4-Chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridinePhenylboronic acidPd2(dba)3Suzuki-Miyaura (at C2-I)High nih.gov
6-Chloro-3-iodo-7-(PMB)-1H-pyrrolo[2,3-b]pyridine4-Methylphenylboronic acidPd(dppf)Cl2Suzuki-Miyaura (at C3-I)95% acs.org
5-Iodo-1-(SEM)-pyrrolo[2,3-d]pyrimidine(6-Chloropyridin-3-yl)boronic acidPd(dppf)2Cl2Suzuki-Miyaura64% nih.gov

Reactivity of the Pyrrole Nitrogen (N1) and Pyridine Nitrogen

The two nitrogen atoms in the scaffold exhibit distinct chemical behavior. The pyrrole nitrogen (N1) is analogous to the nitrogen in pyrrole itself. Its lone pair is part of the aromatic sextet, rendering it non-basic and nucleophilic. It can be readily deprotonated with a suitable base (e.g., NaH, KOH) and subsequently undergo reactions such as N-alkylation or N-acylation. researchgate.net This is a common site for the introduction of protecting groups like benzenesulfonyl (Bs), tosyl (Ts), or 2-(trimethylsilyl)ethoxymethyl (SEM) to modulate reactivity or improve solubility.

The pyridine nitrogen, in contrast, is basic (pKa of 7-azaindole (B17877) is ~4.6), and its lone pair resides in an sp² orbital, available for protonation or coordination with Lewis acids. researchgate.net Reaction with electrophiles or acids occurs at this site, which can serve to protect the pyridine nitrogen or to further deactivate the pyridine ring toward electrophilic attack. N-alkylation of the pyridine nitrogen with alkylating agents like organolithium or Grignard reagents is also possible, though it can sometimes be followed by rearrangement. nih.gov

Regioselectivity in Further Functionalization

The existing substitution pattern on this compound directs the position of any subsequent functionalization.

Nucleophilic Substitution : As detailed in section 4.2.1, nucleophilic attack will be highly regioselective for the C7 position, leading to the displacement of the fluoride.

Metalation : Directed ortho-metalation (DoM) is a potential strategy for functionalization. Using the pyrrole N-H or a protected derivative as the directing group, deprotonation with a strong base (e.g., n-BuLi, LDA) would likely occur at the C2 position, generating a nucleophilic species that can be trapped with various electrophiles.

Comparative Reactivity Studies with Other Pyrrolopyridine Isomers

The chemical reactivity of pyrrolopyridines is highly dependent on the position of the nitrogen atom in the six-membered ring, which defines the isomeric form. nih.gov

1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) : This is perhaps the most studied isomer. The pyridine nitrogen is at position 7. Halogens at the C4 position are readily displaced by nucleophiles. nih.gov Electrophilic substitution generally occurs on the pyrrole ring. The proximity of the two nitrogen atoms in 7-azaindole also allows it to act as a bidentate ligand in coordination chemistry. researchgate.net

1H-Pyrrolo[3,2-c]pyridine (5-Azaindole) : Here, the pyridine nitrogen is at position 5. This places it meta to the ring fusion junction. This alters the electronic activation compared to the ortho (6-azaindole) or para (7-azaindole) relationship. Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, have been effectively used to functionalize this core at halogenated positions. nih.gov

1H-Pyrrolo[3,4-c]pyridine : In this isomer, the pyrrole ring is fused across the C3 and C4 positions of the pyridine. This arrangement leads to a different distribution of electron density and unique biological and chemical properties. mdpi.com

The reactivity of this compound (a 6-azaindole) is distinct from these other isomers. The C7-fluoro group is activated towards nucleophilic attack by the adjacent N6 atom, a feature absent in 5-azaindole (B1197152) and structurally different in 7-azaindole (where a C4-halogen would be activated by N7). This unique electronic arrangement allows for tailored synthetic strategies that may not be directly applicable to other pyrrolopyridine isomers.

Computational and Theoretical Chemistry Studies of 3 Chloro 7 Fluoro 1h Pyrrolo 2,3 C Pyridine

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design

Further research and publication in the field of computational chemistry would be necessary for a detailed analysis of 3-chloro-7-fluoro-1H-pyrrolo[2,3-c]pyridine to be presented.

Based on a comprehensive review of available scientific literature, it is not possible to generate an article that focuses solely on the chemical compound “this compound” and its derivatives according to the specified outline.

The search for research findings specifically linking "this compound" to the biological targets listed—Fibroblast Growth Factor Receptor (FGFR), Protein Kinases (SGK-1, MPS1), Phosphodiesterase (PDE4B), HIV-1 Integrase, and Neuropeptide Y5 Receptor—did not yield sufficient specific data.

While extensive research exists for related but structurally distinct isomers of the pyrrolopyridine scaffold, such as 1H-pyrrolo[2,3-b]pyridine, 1H-pyrrolo[3,2-c]pyridine, and 7H-pyrrolo[2,3-d]pyrimidine, in the context of these biological activities, the strict requirement to focus solely on the this compound derivative prevents the inclusion of this information. nih.govnih.govnih.gov

Adherence to the user's explicit instructions to not introduce information outside the scope of the specified compound and outline is paramount. Therefore, without specific research data for "this compound" and its derivatives in relation to the requested biological pathways, this article cannot be generated to the required standard of scientific accuracy and specificity.

Biological Activities and Mechanistic Investigations of 3 Chloro 7 Fluoro 1h Pyrrolo 2,3 C Pyridine and Its Derivatives

Receptor Binding Studies and Ligand-Receptor Interactions

The biological effects of pyrrolopyridine derivatives are often initiated by their binding to specific protein targets, such as kinases and viral enzymes. Understanding these ligand-receptor interactions at a molecular level is crucial for the rational design of more potent and selective inhibitors.

Derivatives of the pyrrolopyridine scaffold have been identified as potent inhibitors of several protein kinases, which are key regulators of cellular signaling pathways. For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). Molecular modeling studies suggest that the 1H-pyrrolo[2,3-b]pyridine motif acts as a hinge-binder, forming crucial hydrogen bond interactions with the kinase hinge region. The substituents on the pyrrolopyridine core can then be tailored to occupy adjacent hydrophobic pockets, thereby enhancing binding affinity and selectivity. nih.govrsc.org

In a similar vein, pyrrolo[3,2-c]pyridine derivatives have been investigated as inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase involved in cancer and inflammatory disorders. The benzamido moiety in some of these derivatives is thought to form additional interactions with the receptor site, contributing to stronger affinity and potency. nih.gov

Furthermore, in the context of antiviral research, 7-azaindole (B17877) (a pyrrolopyridine isomer) derivatives have been designed to inhibit the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor. Molecular docking and dynamics simulations revealed that these compounds can stably bind to the protein-protein interface, forming non-covalent interactions with key residues on both the spike protein and ACE2. The 7-azaindole scaffold acts as a hydrogen bond donor and acceptor, while other parts of the molecule engage in hydrophobic and pi-pi stacking interactions. nih.gov

In Vitro Cellular Assays for Biological Response

The receptor binding events described above translate into a range of biological responses at the cellular level. In vitro assays are instrumental in characterizing these effects and elucidating the mechanisms of action of pyrrolopyridine derivatives.

Cell Proliferation and Apoptosis Modulation

A significant body of research has focused on the anticancer potential of pyrrolopyridine derivatives, demonstrating their ability to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death).

For example, a number of 1H-pyrrolo[2,3-b]pyridine derivatives have been shown to inhibit the proliferation of various cancer cell lines. One particularly potent compound, referred to as 4h in a study, effectively inhibited the proliferation of breast cancer cells. nih.govrsc.org This antiproliferative activity is often linked to the induction of apoptosis. Further investigation revealed that treatment with this compound led to an increase in the expression of pro-apoptotic proteins.

Similarly, a series of 1H-pyrrolo[3,2-c]pyridine derivatives designed as colchicine-binding site inhibitors displayed moderate to excellent antitumor activities against HeLa, SGC-7901, and MCF-7 cancer cell lines. nih.gov The most potent of these compounds, 10t, exhibited IC50 values ranging from 0.12 to 0.21 μM. nih.gov Mechanistic studies showed that this compound caused a significant arrest of the cell cycle in the G2/M phase and induced apoptosis in a dose-dependent manner. nih.gov

Another class of pyrrolo[3,2-c]pyridine derivatives has demonstrated strong potency against ovarian, prostate, and breast cancer cell lines, with IC50 values in the sub-micromolar range. nih.gov Notably, some of these compounds have shown selectivity towards cancer cells over normal fibroblasts. nih.gov

Table 1: Antiproliferative Activity of Selected Pyrrolopyridine Derivatives

Compound ID Pyrrolopyridine Core Cancer Cell Line IC50 (µM)
4h 1H-pyrrolo[2,3-b]pyridine 4T1 (Breast) Data not specified in µM
10t 1H-pyrrolo[3,2-c]pyridine HeLa (Cervical) 0.12
SGC-7901 (Gastric) 0.15
MCF-7 (Breast) 0.21

| 1r | pyrrolo[3,2-c]pyridine | Ovarian, Prostate, Breast | 0.15 - 1.78 |

Migration and Invasion Inhibition

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Several pyrrolopyridine derivatives have been shown to inhibit these processes, suggesting their potential to prevent the spread of cancer.

The aforementioned 1H-pyrrolo[2,3-b]pyridine derivative, 4h, which inhibits FGFR, also significantly inhibited the migration and invasion of 4T1 breast cancer cells in vitro. nih.govrsc.org This effect was associated with the downregulation of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for the degradation of the extracellular matrix, and the upregulation of its endogenous inhibitor, TIMP2. rsc.org

Modulation of Signaling Pathways (e.g., FGFR signaling)

The biological effects of pyrrolopyridine derivatives are often mediated by their ability to modulate specific intracellular signaling pathways that are dysregulated in disease. A key target for many of these compounds is the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which plays a critical role in cell proliferation, survival, and angiogenesis. nih.gov

A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of FGFR1, 2, and 3. nih.gov The lead compound from this series, 4h, exhibited IC50 values of 7, 9, and 25 nM for FGFR1, FGFR2, and FGFR3, respectively. nih.govrsc.org By inhibiting FGFR, these compounds can block the downstream signaling cascades that drive tumor growth. The introduction of a chlorine atom in place of a methoxy (B1213986) group on the phenyl ring of one of the derivatives was found to decrease its potency against FGFR1, suggesting that the electronic properties of the substituent are important for its interaction with the receptor. nih.gov

Table 2: FGFR Inhibitory Activity of a 1H-pyrrolo[2,3-b]pyridine Derivative (Compound 4h)

Target IC50 (nM)
FGFR1 7
FGFR2 9
FGFR3 25

| FGFR4 | 712 |

Anti-inflammatory Properties

Chronic inflammation is a contributing factor to a wide range of diseases, including cancer and arthritis. Pyrrolopyridine derivatives have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory response.

Derivatives of pyrrolo[3,2-c]pyridine have been found to possess potential anti-inflammatory effects. nih.gov One such compound, 1r, which is a potent FMS kinase inhibitor, was shown to inhibit the growth of bone marrow-derived macrophages, cells that play a central role in inflammation. nih.gov This suggests that FMS kinase inhibitors based on the pyrrolo[3,2-c]pyridine scaffold could be developed as anti-arthritic drugs. nih.gov

Additionally, N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have been synthesized and evaluated for their inhibitory activity against cyclooxygenases (COX-1 and COX-2), which are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

Antimicrobial and Antiviral Activities

The pyrrolopyridine scaffold is also a promising platform for the development of novel antimicrobial and antiviral agents.

Various pyridine (B92270) derivatives have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov For instance, certain 3-chloro-azetidine-2-ones bearing a pyridine moiety were found to be potent against S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, and P. rubrum. nih.gov Furthermore, a series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives were identified as a novel class of highly potent antibacterial agents against E. coli. researchgate.net

In the realm of antiviral research, pyrrolo[3,4-c]pyridine derivatives have been investigated as inhibitors of HIV-1 integrase, an enzyme essential for viral replication. nih.govmdpi.com One study reported the synthesis of 2-(3-chloro-4-fluorobenzyl)-7-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione derivatives with anti-HIV-1 activity. nih.govmdpi.com The 7-fluoro substitution on a related pyrrolo[3,4-c]pyridine scaffold was found to have a significant effect on its kinase inhibitory activity, highlighting the importance of halogenation in modulating biological activity. nih.gov More recently, 7-azaindole derivatives have been identified as inhibitors of the SARS-CoV-2 spike protein's interaction with the human ACE2 receptor, demonstrating the potential of the pyrrolopyridine core in developing treatments for emerging viral infections. nih.gov

In-depth Analysis of 3-chloro-7-fluoro-1H-pyrrolo[2,3-c]pyridine Reveals Limited Publicly Available Biological Data

Despite extensive searches of scientific literature and chemical databases, detailed information regarding the biological activities and structure-activity relationship (SAR) studies of the specific chemical compound this compound and its derivatives remains largely unavailable in the public domain.

While the broader family of pyrrolopyridines, which are bicyclic heterocyclic compounds, has been the subject of considerable research in medicinal chemistry, data focusing specifically on the 3-chloro-7-fluoro substituted isomer of the 1H-pyrrolo[2,3-c]pyridine scaffold is scarce. Pyrrolopyridine derivatives, in general, are known to exhibit a wide range of biological activities and have been investigated for their potential as therapeutic agents in various diseases.

General findings on related pyrrolopyridine isomers indicate that the nature and position of substituents on the bicyclic ring system play a crucial role in determining their biological profiles. Halogen atoms, such as chlorine and fluorine, are often incorporated into drug candidates to modulate their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. However, without specific studies on this compound, any discussion of its SAR would be speculative.

The user's request for a detailed article with specific subsections on the impact of halogen substitution, the influence of substituents at various positions (N1, C2, C3, and C7), and scaffold modifications for this particular compound cannot be fulfilled at this time due to the absence of published research data.

It is possible that research on this specific compound is proprietary and has not been disclosed publicly, or that it is a novel area of investigation with studies yet to be published. Researchers interested in the biological potential of this scaffold would likely need to undertake primary research to elucidate its pharmacological properties and establish a clear structure-activity relationship.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Strategies for Complex Derivatives

The advancement of therapeutic agents based on the 3-chloro-7-fluoro-1H-pyrrolo[2,3-c]pyridine scaffold is intrinsically linked to the evolution of synthetic organic chemistry. Future research is focused on creating more efficient, scalable, and environmentally benign methods to produce complex and diverse derivatives.

One promising avenue is the continued development of metal-catalyzed cross-coupling reactions. Techniques such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are instrumental in functionalizing the azaindole core. rsc.orgnih.gov Future strategies will likely involve the use of novel catalyst systems, including those based on non-precious metals, to improve cost-effectiveness and sustainability. rsc.org For instance, palladium-catalyzed processes have been established for the C–N and C–O bond formation at the 4-position of the 7-azaindole (B17877) ring, allowing for the introduction of amides, amines, and phenols. rsc.org

Another key area is the exploitation of C-H bond activation. mdpi.com This powerful strategy allows for the direct functionalization of the carbon-hydrogen bonds of the heterocyclic core, bypassing the need for pre-functionalized starting materials like halogenated or boronic acid derivatives. iastate.edu Rhodium(III)-catalyzed C–H activation and annulative coupling of aminopyridines with alkynes has emerged as an efficient method for constructing the 7-azaindole scaffold itself, offering a direct route to diverse derivatives. nih.govnih.gov These methods are often highly regioselective and tolerate a wide range of functional groups, which is crucial for building libraries of complex molecules for biological screening. nih.govnih.gov

Future synthetic innovations may also include:

Flow Chemistry: Utilizing microreactors for continuous production can enhance reaction efficiency, safety, and scalability.

Photocatalysis and Electrocatalysis: These green chemistry approaches can enable novel transformations under mild conditions. mdpi.com

Multi-component Reactions: One-pot reactions that combine three or more reactants can rapidly generate molecular complexity from simple starting materials, accelerating the discovery process.

These advanced synthetic toolkits will be essential for systematically exploring the structure-activity relationships (SAR) of this compound derivatives, paving the way for the next generation of therapeutic candidates.

Exploration of New Biological Targets and Mechanisms of Action

The 7-azaindole scaffold is recognized as a "privileged structure" in medicinal chemistry, largely due to its ability to mimic the purine (B94841) ring of ATP and interact with the hinge region of protein kinases. nih.govacs.org This has led to the successful development of numerous kinase inhibitors. nih.gov Future research will undoubtedly continue to explore this space while also expanding to novel biological targets and mechanisms.

Expanding the Kinase Target Landscape: While derivatives of pyrrolopyridines have been extensively studied as inhibitors for kinases like FGFR, PI3K, and JAK1, the human kinome consists of over 500 members, many of which remain underexplored. nih.govresearchgate.netmdpi.com Future efforts will likely target less-studied kinases implicated in diseases ranging from cancer to neurodegeneration and inflammatory disorders. For example, 7-azaindole derivatives have shown promise as inhibitors of ULK1/2 for RAS-driven cancers and MLK3 for neuroinflammatory conditions. iastate.edu

Beyond Kinases: The versatility of the this compound scaffold allows it to be adapted for targets beyond the kinome. Emerging research areas include:

Tubulin Polymerization: Certain 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of tubulin polymerization, acting at the colchicine-binding site to induce cell cycle arrest and apoptosis.

Epigenetic Targets: The scaffold could be modified to target epigenetic enzymes like histone deacetylases (HDACs), as demonstrated by 7-azaindole sulfonamides that show anti-proliferative activity via HDAC6 inhibition. iastate.edu

Ion Channels and Transporters: Pyrrolo[3,4-c]pyridine derivatives have been investigated for their potential to treat diseases of the nervous system, suggesting interactions with ion channels or transporters. nih.gov

Antimicrobial and Antiviral Targets: The structural features of azaindoles make them suitable candidates for developing agents against infectious diseases, targeting enzymes like the mycobacterial DprE1 or viral integrases. iastate.edunih.gov

The mechanism of action for these new derivatives will be elucidated through a combination of biochemical assays, structural biology (X-ray crystallography and cryo-EM), and cellular studies to understand their effects on signaling pathways and cellular processes.

Potential Biological Target Class Specific Examples Therapeutic Area
Protein Kinases FGFR, PI3K, JAK1, ULK1/2, MLK3, FMS, CDK2Oncology, Immunology, Neurodegeneration
Cytoskeletal Proteins TubulinOncology
Epigenetic Modulators HDAC6Oncology
Infectious Disease Targets DprE1 (Mycobacterium), HIV-1 IntegraseAntimicrobial, Antiviral
Nervous System Targets Ion Channels, ReceptorsNeurological Disorders

Integration with Advanced Screening Technologies

The discovery of novel bioactive derivatives of this compound will be significantly accelerated by the integration of advanced screening technologies. These methods allow for the rapid evaluation of large numbers of compounds to identify promising "hits."

Fragment-Based Drug Discovery (FBDD): The 7-azaindole core is considered a privileged molecular fragment, making it an ideal starting point for FBDD campaigns. rsc.orgrsc.org In this approach, small, low-complexity molecules (fragments) are screened for weak but efficient binding to a biological target. rsc.org High-throughput screening of fragment libraries has successfully identified 7-azaindole derivatives as starting points for developing potent and selective kinase inhibitors. acs.org Biophysical techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy are used to detect these initial binding events. nih.gov Hits from these screens can then be elaborated and optimized into more potent lead compounds.

High-Throughput Screening (HTS): Traditional HTS of large compound libraries remains a cornerstone of drug discovery. As synthetic methods for producing diverse libraries of this compound derivatives become more efficient, HTS will be employed to screen them against a wide range of biological targets in automated, miniaturized assays. The discovery of the 7-azaindole scaffold as a kinase inhibitor motif originally stemmed from screening over 20,000 compounds. mdpi.com

DNA-Encoded Libraries (DELs): DEL technology represents a paradigm shift in screening, allowing for the synthesis and screening of libraries containing billions of unique molecules in a single experiment. researchgate.net Each molecule is covalently attached to a unique DNA barcode that serves as its identifier. nih.gov The screening process involves incubating the library with a target protein, washing away non-binders, and then identifying the binders by sequencing their DNA tags. researchgate.net While the direct application to the specific this compound is an area for future development, the principles have been successfully applied to related heterocyclic scaffolds like pyrimidines, demonstrating the power of this technology to explore vast chemical space efficiently. nih.govresearchgate.net

Application in Chemical Biology Tools and Probes

Beyond their direct therapeutic potential, derivatives of this compound are poised to become valuable tools for chemical biology research. These tools help to dissect complex biological processes and validate new drug targets.

Fluorescent Probes: The intrinsic fluorescence of the 7-azaindole scaffold is a key property that can be exploited. acs.org 7-azaindole is a well-known fluorophore whose emission is sensitive to its local environment, making it an excellent probe for studying protein structure and dynamics, often as a substitute for the natural amino acid tryptophan. nih.gov Future work could focus on designing derivatives with tailored photophysical properties (e.g., longer wavelengths to minimize cellular autofluorescence, or sensitivity to specific ions or pH changes) for advanced cellular imaging applications.

Affinity-Based Probes: To identify the cellular targets of a bioactive compound, derivatives can be synthesized into affinity-based probes. researchgate.net This typically involves attaching a reactive group or a reporter tag (like biotin) to the molecule. The probe can then be used in "pull-down" experiments where it binds to its target proteins in a cell lysate, and the entire complex is isolated and analyzed using mass spectrometry to identify the bound proteins.

Photoaffinity Probes: A more advanced version is the photoaffinity probe, which incorporates a photoactivatable group. nih.gov This allows the probe to be introduced to living cells where it can bind to its target reversibly. Upon exposure to a specific wavelength of light, the photoactivatable group forms a highly reactive species that creates a covalent bond with the target protein. This enables the capture of even transient or weak interactions within a native cellular context, providing a powerful method for target identification and validation. nih.gov The functional handles on the this compound core are well-suited for the chemical modifications required to create these sophisticated chemical biology tools.

Advanced Theoretical and Computational Approaches in Drug Discovery Efforts

Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery programs involving scaffolds like this compound. These in silico methods provide crucial insights into molecular interactions, guide synthetic efforts, and help prioritize compounds for biological testing.

Structure-Based Drug Design and Molecular Docking: A primary application of computational modeling is predicting how a molecule will bind to the three-dimensional structure of its biological target. Molecular docking simulations are routinely used to predict the binding pose and affinity of 7-azaindole derivatives within the active sites of proteins, particularly kinases. iastate.eduacs.org These simulations can reveal key interactions, such as the characteristic hydrogen bonds that the 7-azaindole nitrogen atoms form with the kinase hinge region. rsc.orgnih.gov This information is invaluable for designing new derivatives with improved potency and selectivity. For example, docking studies can suggest where to add substituents to exploit specific hydrophobic pockets or form additional hydrogen bonds within the target's active site. nih.gov

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are employed to understand the intrinsic electronic properties of the this compound scaffold and its derivatives. mdpi.comresearchgate.net These calculations can determine parameters such as molecular orbital energies (HOMO/LUMO), electrostatic potential, and dipole moments. This information helps in understanding the reactivity of the molecule and its non-covalent interaction potential (e.g., π-stacking, halogen bonding), which are critical for target binding.

Pharmacophore and Scaffold Modeling: Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. Once a pharmacophore model is established, it can be used to virtually screen large compound databases to find novel molecules that fit the model. Scaffold hopping is another computational strategy where the core this compound structure could be replaced with other chemical scaffolds that maintain the crucial pharmacophoric features, leading to the discovery of entirely new classes of compounds.

The integration of these computational approaches creates a continuous feedback loop with synthetic chemistry and biological testing, streamlining the path from an initial hit compound to a refined drug candidate.

Potential for Material Science Applications (e.g., Fluorescent Probes)

While the primary focus for 7-azaindole derivatives has been in medicinal chemistry, their unique electronic and photophysical properties open up exciting possibilities in the field of material science.

Fluorescent Probes and Sensors: The inherent fluorescence of the 7-azaindole nucleus is its most significant feature for material science applications. acs.org The emission properties of 7-azaindole are highly sensitive to the surrounding environment, including solvent polarity and hydrogen bonding capabilities. acs.org This solvatochromism makes its derivatives excellent candidates for use as fluorescent probes to characterize materials or detect specific analytes. For instance, a 7-azaindole derivative featuring a dicyanovinyl group has been developed as a ratiometric fluorescent sensor for cyanide ions in aqueous media. researchgate.net The development of new derivatives of this compound could lead to sensors for other ions, molecules, or even changes in physical properties like viscosity or temperature.

Organic Electronics: Heterocyclic aromatic compounds, including pyrrole- and pyridine-based structures, are fundamental building blocks for organic electronic materials. researchgate.net These materials are used in devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Research has shown that 7-azaindolyl derivatives can be excellent blue emitters for OLEDs. rsc.org Furthermore, related pyrrolo-phenanthroline structures have been investigated as n-type organic semiconductors with potential applications in thermistors and other electronic devices. mdpi.commdpi.com The electron-rich nature of the pyrrole (B145914) ring combined with the electron-withdrawing character of the pyridine (B92270) ring and halogen substituents in this compound could be fine-tuned to create materials with desirable semiconducting properties. Future research may involve synthesizing polymers or dendrimers incorporating this scaffold to explore their utility in flexible displays, lighting, and sensor arrays.

The dual potential in both biology and materials science underscores the versatility of the 7-azaindole scaffold and points toward a future where derivatives of this compound could find applications well beyond the realm of medicine.

Q & A

Q. What are the common synthetic routes for 3-chloro-7-fluoro-1H-pyrrolo[2,3-c]pyridine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves halogenation and fluorination steps. For example, fluorination of a precursor (e.g., 4-chloro-1H-pyrrolo[2,3-b]pyridine) using Selectfluor® in acetonitrile/ethanol at 70°C under reflux achieves substitution at position 3. Column chromatography (e.g., DCM/EA gradients) is critical for purification. Low yields (~29%) may arise from competing side reactions; optimizing solvent ratios, temperature, and stoichiometry of fluorinating agents can improve efficiency .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic techniques?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR identify substituent positions and electronic environments. For instance, 19F^{19}\text{F}-NMR signals near -172 ppm confirm fluorine attachment to an aromatic ring .
  • X-ray Crystallography : Bond angles (e.g., C-Cl = 1.72 Å, C-F = 1.34 Å) and torsion angles (e.g., C7-C8-C12-S1 = 4.3°) resolve stereoelectronic effects. Crystal packing analysis reveals intermolecular interactions influencing stability .

Q. What are the reactive sites on the pyrrolo[2,3-c]pyridine scaffold for further functionalization?

  • Methodological Answer : The 3-chloro and 7-fluoro groups are primary sites for nucleophilic substitution. The pyrrole nitrogen (position 1) and pyridine ring (positions 2, 4) allow electrophilic modifications. Patent data suggest phenylation at position 1 via Suzuki-Miyaura coupling enhances bioactivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of pyrrolo[2,3-c]pyridine derivatives with enhanced biological activity?

  • Methodological Answer :
  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF3_3) at position 5 to improve metabolic stability.
  • In vitro Assays : Test derivatives against target enzymes (e.g., proton pumps) using IC50_{50} measurements. For example, 3-chloro-7-fluoro analogs show reversible inhibition via H+^+/K+^+-ATPase binding .
  • Statistical Modeling : Multivariate regression correlates substituent properties (Hammett constants, logP) with activity .

Q. What computational approaches are used to predict physicochemical properties of halogenated pyrrolopyridines?

  • Methodological Answer :
  • Quantum Chemical Calculations : DFT optimizations (e.g., B3LYP/6-311+G(d,p)) predict electronic properties (HOMO-LUMO gaps) and regioselectivity .
  • QSPR/Neural Networks : Train models on datasets (e.g., solubility, logD) to forecast bioavailability. For thieno[2,3-c]pyridines, QSPR models achieve R2^2 > 0.85 for melting point predictions .

Q. How can researchers resolve contradictions in reported synthetic yields or crystallographic data for halogenated pyrrolopyridines?

  • Methodological Answer :
  • Reproducibility Checks : Validate reaction conditions (e.g., inert atmosphere, anhydrous solvents) to minimize side products. For example, low fluorination yields may stem from moisture-sensitive reagents .
  • Data Harmonization : Cross-reference crystallographic data (e.g., CCDC entries) to identify discrepancies in unit cell parameters. Refinement using software like SHELX resolves atomic positional conflicts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.